N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide
Description
N-[(4-Hydroxyphenyl)carbamothioyl]-4-methoxybenzamide (CAS: 501106-10-1) is a thiourea derivative characterized by a 4-methoxybenzamide backbone and a 4-hydroxyphenylcarbamothioyl substituent. Its molecular formula is C₁₅H₁₄N₂O₃S, with a molar mass of 302.35 g/mol .
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-20-13-8-2-10(3-9-13)14(19)17-15(21)16-11-4-6-12(18)7-5-11/h2-9,18H,1H3,(H2,16,17,19,21) |
InChI Key |
YXVCJVYGJYOQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and methoxybenzoyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. Additionally, the thiourea moiety can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Observations :
- Conversely, bulkier groups (e.g., 2,5-dimethoxyphenyl ) may reduce solubility but increase steric hindrance in molecular interactions.
- Synthetic Efficiency : Compound 2b achieves 98% purity under mild conditions, suggesting efficient synthesis, while the target compound’s synthetic route remains unspecified.
Key Observations :
- Biological Relevance: While the target compound lacks reported activity, analogs like 15j and 7j show significant enzyme inhibition, suggesting that substituent modifications (e.g., cyclopentyloxy or quinazolinone groups) are critical for target engagement.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4MNB ) may stabilize the thiourea moiety, whereas electron-donating groups (e.g., -OH in the target compound) could enhance nucleophilicity.
Biological Activity
N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide, a compound featuring a unique structural arrangement, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a carbamothioyl group attached to a 4-methoxybenzamide backbone, with a 4-hydroxyphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include:
- Signal Transduction : Modulating pathways that control cell growth and apoptosis.
- Gene Expression : Influencing transcription factors that regulate oncogenes or tumor suppressor genes.
- Metabolic Processes : Affecting metabolic pathways critical for cancer cell survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including prostate carcinoma cells. The mechanism involves increased levels of reactive oxygen species (ROS), leading to DNA damage and cell death .
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound could inhibit the proliferation of neuroblastoma cells by downregulating key oncogenes such as N-Myc and Notch-1, promoting differentiation into neuronal-like cells .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited. Compounds with similar structural features have shown efficacy against various bacterial strains, indicating a possible avenue for exploration in this area.
Case Studies and Experimental Results
- Cell Viability Assays : MTT assays conducted on related compounds indicated no cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile while maintaining biological activity .
- Enzyme Inhibition Studies : Inhibitory assays against tyrosinase (a key enzyme in melanin biosynthesis) revealed that derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong potential for therapeutic applications in hyperpigmentation disorders .
Table 1: Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
